
(2E)-3-phenyl-N-(pyridin-3-yl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
This involves the study of how the compound is synthesized. It includes the reactants used, the conditions under which the reaction is carried out (temperature, pressure, catalysts, etc.), and the yield of the product .Molecular Structure Analysis
This involves the use of various spectroscopic techniques (like IR, NMR, Mass spectrometry) to determine the structure of the compound . Computational methods can also be used to predict the molecular structure .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes studying the reactivity of the compound, the conditions under which it reacts, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying the physical properties (melting point, boiling point, solubility, etc.) and chemical properties (acidity or basicity, reactivity, etc.) of the compound .科学的研究の応用
Immunomodulatory Effects
The compound has been found to promote immunomodulatory effects. It has been observed to decrease the production and accumulation of microglia, immune cells that produce inflammatory cytokines such as TNF and IFN-γ. At the same time, it enhances the production of the anti-inflammatory cytokine IL-10 by innate and adaptive immune cells .
Neuroprotective Effects
The compound has been associated with neuroprotective effects. It has been used in the treatment of neurodegenerative diseases, mainly Parkinson’s and Alzheimer’s diseases . The compound has been shown to protect cognitive abilities in experimental models .
Lung Function Preservation
The compound has been found to preserve lung function. In experimental models, treatment with the compound has been shown to protect lung function .
Anti-tubercular Activity
The compound has been investigated for its anti-tubercular activity. Derivatives of the compound have been designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Cancer Treatment
The compound has been associated with the treatment of cancer. Certain 2- (2,4,5-substituted anilino) pyrimidine compounds and their pharmaceutically acceptable salts, which may be useful in the treatment or prevention of a disease or medical condition mediated by certain mutated forms of the epidermal growth factor receptor .
Green Technology for Synthesis
The compound has been associated with the development of green technology for synthesis. Biocatalysis, using enzymes for organic synthesis, has emerged as a powerful tool for the synthesis of active pharmaceutical ingredients .
作用機序
Target of Action
N-(pyridin-3-yl)cinnamamide, also known as Q27210401 or (2E)-3-phenyl-N-(pyridin-3-yl)prop-2-enamide, is a synthetic derivative of cinnamic acid . It has been found to interact with several targets. For instance, it has been reported to have anti-tubercular activity against Mycobacterium tuberculosis . Additionally, it has been suggested to act as a potent inhibitor of cyclin-dependent kinase 2 (CDK2) .
Mode of Action
The compound interacts with its targets, leading to changes in their function. For instance, as a CDK2 inhibitor, it can interfere with the cell cycle, potentially leading to cell cycle arrest .
Biochemical Pathways
The compound’s interaction with CDK2 affects the cell cycle, a critical biochemical pathway in cells . By inhibiting CDK2, it can disrupt the normal progression of the cell cycle, potentially leading to cell cycle arrest and apoptosis .
Pharmacokinetics
It is known that the compound is synthesized from cinnamoyl chloride, pyridine, and dichloromethane
Result of Action
The compound’s action results in significant biological effects. As a CDK2 inhibitor, it can lead to cell cycle arrest and apoptosis, potentially inhibiting the growth of cancer cells . Its anti-tubercular activity can inhibit the growth of Mycobacterium tuberculosis, potentially leading to the treatment of tuberculosis .
Action Environment
The action of N-(pyridin-3-yl)cinnamamide can be influenced by various environmental factors. For instance, the synthesis of the compound involves a reaction using cinnamoyl chloride, pyridine, and dichloromethane, from zero degrees Celsius to room temperature, stirring overnight
Safety and Hazards
特性
IUPAC Name |
3-phenyl-N-pyridin-3-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c17-14(16-13-7-4-10-15-11-13)9-8-12-5-2-1-3-6-12/h1-11H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIKDGODLSLTXFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

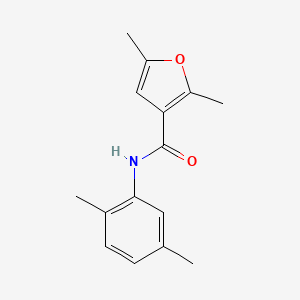
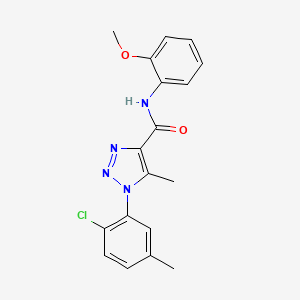
![2-[(E)-(phenylmethylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B6417027.png)
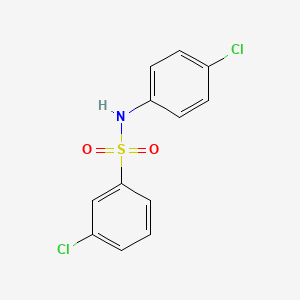
![1,7-dimethyl-8-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6417031.png)
![3-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}propanoic acid](/img/structure/B6417037.png)
![3-methyl-7-[2-(pyrimidin-2-ylsulfanyl)ethyl]-8-(pyrrolidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6417047.png)
![3-methyl-7-[(3-methylphenyl)methyl]-8-[(2-oxopropyl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6417053.png)
![6-chloro-3-{5-[(4-fluorophenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one](/img/structure/B6417068.png)
![1-(4-{3-[4-(3,4-dimethylphenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)propan-1-one](/img/structure/B6417076.png)
![N-benzyl-2-({5,6-dimethyl-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B6417080.png)
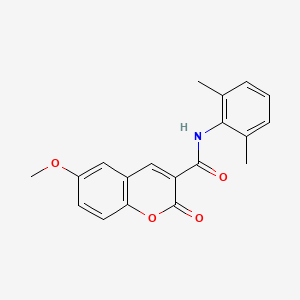
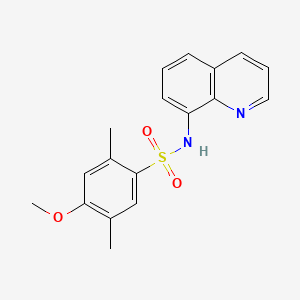
![N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-methylbenzamide](/img/structure/B6417109.png)